Oscillamide C
Description
Contextualization within Cyanobacterial Secondary Metabolites
Cyanobacteria are a significant source of natural products, many of which are peptides or possess peptidic substructures oup.com. These compounds are often synthesized via non-ribosomal peptide synthetase (NRPS) pathways mdpi.comoup.com. Cyanobacterial secondary metabolites exhibit a wide range of bioactivities, leading to interest in their potential pharmacological implications oup.comuv.cl. Anabaenopeptins, as a class of these metabolites, contribute to the known structural and functional diversity found in cyanobacteria nih.gov. Oscillamide C, as a member of this family, fits within the context of cyanobacterial production of complex, bioactive peptides.
Historical Perspective of Discovery and Initial Characterization
This compound was isolated from the cyanobacteria Planktothrix agardhii and Planktothrix rubescens acs.orgacs.orgnih.gov. Its discovery was reported alongside that of oscillamide B acs.orgacs.orgnih.gov. Initial characterization involved the elucidation of its structure using techniques such as HRFABMS, 1D and 2D NMR spectroscopy, and chemical degradation acs.orgacs.orgnih.gov. These analyses revealed that this compound is a ureido-containing cyclic peptide acs.orgacs.orgnih.gov. It was also noted that this compound is known as Anabaenopeptin F nih.govmdpi.com.
Detailed structural analysis, including Marfey's method and chiral GC/MS analysis after acid hydrolysis, determined the amino acid composition and stereochemistry of this compound. The configuration of the Lysine (B10760008) residue was found to be D, while the other amino acids were identified as having the L-configuration acs.org. The amino acids detected included Homotyrosine (Hty), Arginine (Arg), Phenylalanine (Phe), Lysine (Lys), Isoleucine (Ile), and N-methylhomotyrosine (N-Me-Hty) acs.org. The amino acid sequence was determined through HMBC and ROESY spectra, confirming the structure of this compound acs.org.
This compound was isolated as a colorless solid from P. rubescens (CCAP 1459/14) with a reported yield of 0.1% from dry algae acs.org. Its molecular weight has been reported as 956 Da or 957.1 g/mol oup.comnih.gov.
Initial research findings indicated that this compound inhibited serine/threonine protein phosphatases PP1 and PP2A acs.orgacs.orgnih.govcapes.gov.br. The inhibitory activities were found to be closely related to the presence of Arg and N-Me-Hty residues in the peptide structure acs.orgacs.orgnih.gov.
Here is a summary of key data points regarding the isolation and initial characterization of this compound:
| Characteristic | Detail | Source Cyanobacteria |
| Compound Type | Cyclic peptide (Anabaenopeptin family) | Planktothrix agardhii, P. rubescens acs.orgacs.orgnih.gov |
| Key Structural Feature | Ureido linkage, D-Lysine | - |
| Amino Acid Composition | L-Hty, L-Arg, L-Phe, D-Lys, L-Ile, L-N-Me-Hty | - acs.org |
| Molecular Weight | 956 Da or 957.1 g/mol | - oup.comnih.gov |
| Isolation Yield | 0.1% from dry algae (from P. rubescens) | P. rubescens acs.org |
| Initial Bioactivity | Inhibition of protein phosphatases PP1 and PP2A | - acs.orgacs.orgnih.govcapes.gov.br |
| Related to Anabaenopeptin | Known as Anabaenopeptin F | - nih.govmdpi.com |
Table 1: Summary of this compound Isolation and Initial Characterization Data
| Analytical Method | Purpose |
| HRFABMS | Molecular weight and formula determination |
| 1D and 2D NMR Spectroscopy | Structure elucidation |
| Chemical Degradation | Structural analysis |
| Marfey's Method | Amino acid composition and stereochemistry |
| Chiral GC/MS Analysis | Amino acid stereochemistry |
| HMBC and ROESY Spectra | Amino acid sequence determination |
Table 2: Analytical Methods Used in this compound Characterization
| Protein Phosphatase | Inhibition by this compound | IC50 Value |
| PP1 | Inhibited | 0.9 µM mdpi.com |
| PP2A | Inhibited | Not specified acs.orgacs.orgnih.govcapes.gov.br |
Table 3: Protein Phosphatase Inhibition by this compound
Structure
2D Structure
Properties
Molecular Formula |
C49H68N10O10 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-12-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H68N10O10/c1-4-30(2)41-45(65)54-37(25-19-31-15-21-34(60)22-16-31)46(66)59(3)40(26-20-32-17-23-35(61)24-18-32)44(64)55-39(29-33-11-6-5-7-12-33)42(62)52-27-9-8-13-36(43(63)58-41)56-49(69)57-38(47(67)68)14-10-28-53-48(50)51/h5-7,11-12,15-18,21-24,30,36-41,60-61H,4,8-10,13-14,19-20,25-29H2,1-3H3,(H,52,62)(H,54,65)(H,55,64)(H,58,63)(H,67,68)(H4,50,51,53)(H2,56,57,69)/t30-,36+,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
TTWROJJNRKDVPJ-FVCPQTOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC2=CC=CC=C2)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |
Synonyms |
oscillamide C |
Origin of Product |
United States |
Origin, Isolation, and Production in Natural Systems
Identification of Producer Organisms: Cyanobacterial Strains (e.g., Planktothrix agardhii, P. rubescens)
Oscillamide C has been identified and characterized from specific strains of filamentous cyanobacteria, notably within the genus Planktothrix, which was previously grouped under Oscillatoria. Research has specifically characterized this compound (also referred to as Anabaenopeptin F) from Planktothrix agardhii strain CCAP 1459/11A and Planktothrix rubescens strain CCAP 1459/14. mdpi.comnih.govresearchgate.net These species are known to form significant blooms in freshwater lakes and reservoirs across temperate to subtropical regions. wikipedia.org While Planktothrix agardhii is often found in shallow, turbid lakes, Planktothrix rubescens is commonly observed in clear, deep stratified lakes. wikipedia.org The ability to produce anabaenopeptins, including this compound, is linked to the presence of non-ribosomal peptide synthetase (NRPS) apparatus within these organisms. mdpi.com
Other cyanobacterial genera, such as Anabaena, Microcystis, Nodularia, and Oscillatoria, are also known to biosynthesize anabaenopeptins. mdpi.com
Methodologies for Natural Product Isolation from Biological Matrices
The isolation of cyanobacterial natural products like this compound typically involves several steps, starting with the collection and processing of cyanobacterial biomass. Methodologies often include:
Biomass Collection: Cyanobacterial material can be collected from natural blooms using plankton nets or from laboratory cultures. mdpi.com
Cell Lysis/Extraction: To release intracellular compounds, cell disruption methods are employed. Common techniques include sonication, homogenization, freeze-thaw cycles, or enzymatic treatments. biointerfaceresearch.com The biomass is typically suspended in a suitable buffer or solvent for extraction. biointerfaceresearch.com
Separation and Purification: Following extraction, various chromatographic techniques are used to separate and purify the target compounds. Reversed-phase high-performance liquid chromatography (HPLC) is a common method for isolating anabaenopeptins from cyanobacterial extracts. mdpi.com Other methods like solid phase extraction (SPE) and different forms of liquid chromatography may also be utilized.
Identification and Characterization: Purified compounds are then identified and characterized using spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), including tandem mass spectrometry (MS/MS). mdpi.com Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in structural elucidation. mdpi.com
For instance, studies on the isolation of anabaenopeptins from Baltic Sea cyanobacteria utilized preparative reversed-phase HPLC followed by tandem mass spectrometry for structure determination. mdpi.com DNA extraction from cyanobacteria, often a prerequisite for genetic studies related to peptide synthesis, can involve methods like phenol-chloroform extraction after cell lysis. nih.gov
Environmental and Ecological Factors Influencing Natural Production
The production of bioactive oligopeptides, including anabaenopeptins like this compound, in Planktothrix species can be influenced by various environmental and ecological factors. Studies have investigated the impact of factors such as temperature, irradiance (light intensity), nutrient availability (nitrogen and phosphorus), depth, and the presence of different cyanobacterial chemotypes. mendeley.comoup.comd-nb.info
Research on Planktothrix populations in lakes has shown that environmental factors can affect the total cyanobacterial abundance, the relative abundance of individuals producing specific oligopeptides, and the cellular oligopeptide content. oup.com While factors directly affecting growth, such as temperature, irradiance, and macronutrients, may have a less pronounced direct effect on cellular oligopeptide concentration, other factors like depth and the temporal dynamics (date) can be more significant. mendeley.comoup.com For example, in one study, depth explained a notable portion of the variation in oligopeptide concentration in Planktothrix biomass, with concentrations tending to increase with increasing depth. oup.com The interaction between different cyanobacterial chemotypes within a water body can also influence the secondary metabolite profile, suggesting potential signaling between strains. mdpi.com
Data from studies investigating the influence of environmental conditions on cyanopeptide production in other genera like Microcystis have shown that temperature and light intensity can affect peptide concentrations, with increases in these factors sometimes leading to increased peptide concentration per biovolume. d-nb.info Nutrient composition, such as the availability of nitrogen and phosphorus, can also play a role. d-nb.info
Relationship to the Anabaenopeptin Peptide Family
This compound is formally recognized as a member of the anabaenopeptin family of cyclic hexapeptides. mdpi.comnih.govresearchgate.net Anabaenopeptins are non-ribosomally synthesized peptides commonly found in various cyanobacterial genera. mdpi.comnih.gov They share a characteristic structural feature: a cyclic core of five amino acids linked via a ureido bond to an exocyclic amino acid. nih.govchemrxiv.org The general structure is represented as X1-CO-[Lys2-X3-X4-MeX5-X6], where the bracket denotes the cyclic part, and X represents variable amino acids at different positions. nih.gov The ring is formed by the cyclization of the C-terminal carboxyl of the amino acid at position 6 to the ε-amine of a conserved D-lysine at position 2. nih.gov The α-amino group of lysine (B10760008) is connected to the exocyclic amino acid (X1) through a ureido linkage. nih.govchemrxiv.org
This compound possesses these common structural features of anabaenopeptin-peptides. mdpi.com It has been noted that this compound is also known by the synonym Anabaenopeptin F. mdpi.comnih.govresearchgate.net The mass range of anabaenopeptins varies, with this compound having a mass around 956 Da. oup.com The structural diversity within the anabaenopeptin family arises from variations in the amino acid residues at the variable positions (X1, X3, X4, X5, X6) and potential modifications like N-methylation. nih.gov
Biosynthetic Pathways and Genetic Determinants
Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Systems
NRPS systems are large, modular enzymes responsible for the stepwise assembly of non-ribosomal peptides. Each module within an NRPS is typically responsible for the incorporation of a single monomeric unit into the growing peptide chain. sdsc.eduasm.orguzh.chbiorxiv.org The order of modules generally dictates the sequence of amino acids in the final peptide product, following a principle of collinearity. mdpi.com
NRPS enzymes are organized into modules, with each minimal module containing core catalytic domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. sdsc.eduuzh.chbiorxiv.orgnih.gov Additional domains can be integrated into these modules or present as separate proteins to introduce structural diversity through modifications. asm.orgnih.govmdpi.com The modular architecture allows for the assembly of complex peptides through a series of repeated steps. biorxiv.orgmdpi.com
The adenylation (A) domain is a crucial component of each NRPS module, primarily responsible for the selection and activation of the specific amino acid or carboxylic acid to be incorporated. sdsc.edumdpi.comoup.com This domain catalyzes the ATP-dependent activation of the substrate, forming an aminoacyl- or acyl-adenylate intermediate. uzh.chmdpi.com The substrate specificity of the A domain is determined by the unique geometry of its binding pocket, which interacts with specific residues of the substrate. oup.comoup.com While generally highly specific for a single substrate, some A domains can exhibit relaxed specificity, recognizing and activating multiple structurally related amino acids, contributing to the structural diversity of the resulting peptides. mdpi.comnih.gov This relaxed specificity can lead to the production of a natural combinatorial library of peptide variants. nih.gov
The condensation (C) domain is responsible for catalyzing the formation of the peptide bond between the growing peptide chain, attached to the upstream module's PCP domain, and the newly activated amino acid, attached to the downstream module's PCP domain. sdsc.eduuzh.chmdpi.comfrontiersin.org This reaction involves the nucleophilic attack of the amino group of the downstream aminoacyl-PCP on the thioester carbonyl of the upstream peptidyl-PCP. uzh.ch C domains are diverse and can catalyze different types of amide or ester linkages. frontiersin.orgebi.ac.ukebi.ac.uk There are different subtypes of C domains, including LCL-type (linking two L-amino acids), DCL-type (linking an L-amino acid to a D-amino acid), and starter C-domains. sdsc.eduebi.ac.ukebi.ac.uk The active site of C domains typically contains a conserved HHxxxD motif essential for catalytic activity. ebi.ac.ukebi.ac.uk
NRPS systems can include auxiliary domains that modify the incorporated monomers, increasing the structural complexity and diversity of the final peptide. Epimerization (E) domains are frequently found in NRPS modules and are responsible for converting L-amino acids to their D-isomeric forms. sdsc.eduasm.orgnih.govmdpi.comfrontiersin.org This epimerization typically occurs while the amino acid is tethered to the PCP domain. oup.comuzh.ch The presence of D-amino acids is a hallmark of many non-ribosomal peptides and can influence their biological activity and stability, such as increasing resistance to proteolytic degradation. mdpi.com Methyltransferase (MT) domains, particularly N-methyltransferases, catalyze the addition of a methyl group to the nitrogen atom of an amino acid, often while it is attached to the PCP. oup.comasm.orgmdpi.com N-methylation can also contribute to increased proteolytic stability and alter the conformation and biological properties of the peptide. mdpi.comnih.gov These domains are often integrated within other domains, such as the adenylation domain. oup.comnih.gov
Condensation Domains and Peptide Bond Formation
Polyketide Synthase (PKS) Hybrid Pathways and Interplay
Many cyanobacterial secondary metabolites, including some peptides, are synthesized via hybrid NRPS/PKS pathways. oup.comasm.orgfrontiersin.orgd-nb.infonih.gov In these systems, modules from both NRPS and PKS are combined within the same biosynthetic assembly line. oup.comnih.gov PKS enzymes are responsible for the biosynthesis of polyketides, which are assembled from smaller carboxylic acid building blocks. sdsc.edu The interplay between NRPS and PKS modules allows for the incorporation of both amino acid-derived and polyketide-derived units into a single hybrid molecule. nih.gov This can occur through complex protein-protein interactions that facilitate the transfer of intermediates between the two types of synthetases. nih.govbiorxiv.org
Post-Translational Modification Enzymes and Their Contributions
Beyond the modifications catalyzed by integrated domains like epimerization and methyltransferase domains, additional enzymes can perform post-translational modifications (PTMs) on the growing or completed peptide chain. oup.comcore.ac.ukabcam.comthermofisher.comwikipedia.org These modifications, which occur after or during peptide synthesis, further expand the structural and functional diversity of non-ribosomal peptides. wikipedia.orgabcam.comthermofisher.com Examples of PTMs include glycosylation, acylation, halogenation, and hydroxylation. wikipedia.org While the specific post-translational modifications involved in Oscillamide C biosynthesis would require detailed biochemical studies of its specific biosynthetic machinery, general PTMs in non-ribosomal peptide biosynthesis can include reactions catalyzed by a variety of enzymes such as oxidases, reductases, and cyclases. oup.comwikipedia.org These modifications can impact the peptide's folding, stability, localization, and interactions with other molecules. abcam.comthermofisher.com
Genetic Basis of Biosynthesis: Gene Cluster Identification and Analysis
The biosynthesis of non-ribosomal peptides like this compound is encoded by specific biosynthetic gene clusters (BGCs). beilstein-journals.orgmdpi.comresearchgate.net For related peptides such as anabaenopeptins, which share structural similarities with this compound, NRPS gene clusters have been identified and analyzed in various cyanobacterial strains, including Planktothrix agardhii. asm.orgnih.gov
These gene clusters typically contain a series of genes encoding NRPS modules. Each module is responsible for incorporating a specific amino acid into the growing peptide chain and may contain several domains, including adenylation (A) domains for substrate recognition and activation, condensation (C) domains for peptide bond formation, and peptidyl carrier protein (PCP) domains that carry the activated amino acid. asm.orgbeilstein-journals.org Other domains, such as epimerization (E) domains for incorporating D-amino acids and methyltransferase (NMT) domains for N-methylation, can also be present, contributing to the structural diversity of the final peptide. asm.org
Analysis of these gene clusters provides insights into the order of amino acid incorporation and potential modifications. For instance, studies on anabaenopeptin gene clusters have revealed the arrangement of modules and domains responsible for the synthesis of the cyclic and exocyclic portions of the peptide. asm.orgdoi.org The presence and specificity of A domains are crucial for determining which amino acids are incorporated into the peptide structure. asm.org Variations in these gene clusters among different cyanobacterial strains can lead to the production of different peptide variants. asm.org
While specific details on the osci gene cluster directly responsible for this compound biosynthesis are less extensively documented compared to the mcy (microcystin) or apn (anabaenopeptin) clusters, the principles of NRPS-mediated synthesis observed for related cyanobacterial peptides are expected to apply. oup.comasm.orgscispace.comasm.org The identification and analysis of the this compound BGC would involve sequencing the genome of an this compound-producing strain and identifying the set of genes encoding the necessary NRPS machinery, likely including modules for the incorporation of phenylalanine, homoisoleucine, homoisoleucine, isoleucine, lysine (B10760008), and arginine, as well as domains for cyclization and ureido bond formation. researchgate.net
Chemoenzymatic Approaches to Biosynthetic Studies
Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations to study or replicate parts of natural product biosynthetic pathways. beilstein-journals.orgmdpi.com This can be particularly useful for complex molecules like this compound, which are synthesized by large multienzyme complexes that are challenging to handle in vitro.
In the context of peptide biosynthesis, chemoenzymatic methods can involve using purified or recombinant enzymes from the NRPS pathway to catalyze specific steps. beilstein-journals.orgnih.gov For example, individual domains or modules can be expressed and their activity assayed with synthetic substrates. This allows researchers to understand the substrate specificity of adenylation domains or the catalytic mechanism of condensation or cyclization domains. asm.orgbeilstein-journals.org
Chemoenzymatic synthesis can also be used to generate intermediates or analogs of the natural product, which can then be used to probe the activity of downstream enzymes in the pathway or to study the biological activity of modified structures. nih.govnih.gov For this compound, chemoenzymatic approaches could potentially be used to:
Synthesize activated aminoacyl intermediates to study the activity of condensation or cyclization enzymes.
Produce linear peptide precursors that are then subjected to enzymatic cyclization by the terminal thioesterase or a dedicated cyclization enzyme. beilstein-journals.org
Generate structural analogs of this compound by feeding modified amino acids to the enzymatic machinery or by using enzymes with relaxed substrate specificity. asm.org
While direct reports on the chemoenzymatic synthesis specifically of this compound are limited in the provided search results, the successful application of these methods to other non-ribosomal peptides and natural products highlights their potential for dissecting the this compound biosynthetic pathway and generating related compounds for research purposes. beilstein-journals.orgmdpi.comnih.govnih.govresearchgate.net Studies on the chemoenzymatic synthesis of modified amino acids, such as enantiopure l-2-arylthiazol-4-yl alanines, demonstrate the utility of combining chemical and enzymatic steps in natural product synthesis and studies. researchgate.net
Chemical Synthesis Methodologies
Total Synthesis Strategies of Oscillamide C and Analogues
The total synthesis of this compound and its analogues typically involves the formation of peptide bonds and subsequent macrocyclization to achieve the final cyclic structure. Given the peptidic nature and structural complexity, both stepwise elongation and fragment condensation strategies can be employed. Research on the synthesis of related anabaenopeptins and oscillamides highlights the application of solid-phase approaches for backbone construction, followed by cyclization acs.orgrsc.orgfigshare.com. For instance, the solid-phase total synthesis of Oscillamide Y and analogues has been reported acs.orgfigshare.com. Another study details the total synthesis of biseokeaniamides, also cyanobacterial peptides, using a robust solid-phase approach for peptide backbone construction rsc.org.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS), first introduced by Merrifield, has revolutionized peptide synthesis by allowing for the stepwise assembly of amino acids on an insoluble polymer support bachem.comlibretexts.org. This technique simplifies purification steps as excess reagents and soluble by-products can be removed by simple filtration bachem.com. SPPS is widely used for creating peptides in a controlled, efficient, and scalable manner bachem.com. The process typically involves anchoring the C-terminus of the initial amino acid to the resin and sequentially adding protected amino acids to the N-terminus bachem.combiosynth.com. Each cycle consists of deprotection of the Nα-protecting group, washing steps, coupling of the next protected amino acid, and further washing steps bachem.com.
The solid-phase total synthesis of Oscillamide Y and analogues exemplifies the application of SPPS to this class of compounds acs.orgfigshare.com. This approach allowed for the efficient preparation of the cyclic peptide structure acs.orgfigshare.com.
Protecting Group Strategies (e.g., Fmoc/allyl chemistries)
Protecting groups are fundamental in SPPS to prevent undesired side reactions involving reactive functional groups on amino acid side chains and the Nα-amino group during peptide chain elongation iris-biotech.debiosynth.com. The choice of protecting groups is crucial for the success of the synthesis and relies on the concept of orthogonality, where different protecting groups can be selectively removed under different chemical conditions without affecting others iris-biotech.debiosynth.com.
The most commonly used orthogonal protecting group strategy in SPPS is the Fmoc/tBu strategy iris-biotech.debiosynth.com. The Fmoc (9-fluorenylmethyloxycarbonyl) group is typically used for temporary Nα-amino protection and is removed by treatment with a base, such as piperidine (B6355638) libretexts.orgiris-biotech.debiosynth.com. Side-chain functional groups are often protected with tert-butyl (tBu) derived groups, which are stable to the basic conditions used for Fmoc removal but are cleaved by acid treatment, commonly with trifluoroacetic acid (TFA) iris-biotech.debiosynth.com.
In the solid-phase synthesis of Oscillamide Y and analogues, a combination of Fmoc and allyl chemistries was employed acs.orgfigshare.com. Allyl-based protecting groups are stable to Fmoc removal conditions but can be selectively cleaved using palladium catalysts bachem.comresearchgate.netsigmaaldrich.com. This orthogonality is particularly useful for selective deprotection and subsequent reactions, such as cyclization or the incorporation of specific functionalities like the ureido bond found in oscillamides acs.orgfigshare.com. For instance, an allyl ester was used in the synthesis of Oscillamide Y, and its deprotection was achieved using Pd(PPh₃)₄ and dimedone acs.orgfigshare.com. The urea (B33335) functionality in Oscillamide Y was incorporated using a protected lysine (B10760008) derivative featuring both Fmoc and allyl groups acs.orgfigshare.com.
Other protecting groups, such as Alloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), are also used in SPPS for the protection of amino groups, offering different cleavage conditions (e.g., palladium for Alloc, hydrazine (B178648) for Dde/ivDde) sigmaaldrich.com.
Linker Selection and Cleavage Methodologies
The linker is a crucial component in SPPS, anchoring the initial amino acid (usually the C-terminal residue) to the solid support bachem.combiosynth.com. The choice of linker dictates how the peptide is released from the resin at the end of the synthesis and the form in which it is obtained (e.g., peptide acid, amide, ester) biosynth.comsigmaaldrich.com. Linkers should be stable throughout the peptide elongation steps and allow for efficient cleavage of the desired product biosynth.commdpi.com.
Various linkers are available for Fmoc-based SPPS, each with specific cleavage properties biosynth.comsigmaaldrich.com. Acid-labile linkers are commonly used, where cleavage is achieved by treatment with acid cocktails, typically containing TFA bachem.combiosynth.comsigmaaldrich.com. Examples include the Wang linker and HMPA linker, which yield peptide acids upon acidolytic cleavage sigmaaldrich.com. For the synthesis of peptide amides, linkers like the Rink-amide linker are employed, which also undergo acid-mediated cleavage sigmaaldrich.comiris-biotech.de. Trityl-type linkers, such as 2-chlorotrityl resin, are particularly useful for attaching amino acids prone to racemization and allow for the cleavage of protected peptides under mild acidic conditions sigmaaldrich.comresearchgate.net.
In the solid-phase synthesis of Oscillamide Y and analogues, an acid-labile Wang type linker was utilized acs.orgfigshare.com. Cleavage of the cyclized material from this resin was accomplished by acidolysis acs.orgfigshare.com.
Linkers can also be designed for cleavage by other methods, such as nucleophilic cleavage (e.g., Kaiser oxime resin) or photolysis bachem.com. Safety-catch linkers are stable under standard SPPS conditions but can be activated for cleavage by a specific chemical transformation mdpi.com.
Application of Peptide Coupling Reagents
Peptide coupling reagents are essential for forming the amide bond between the carboxyl group of an incoming protected amino acid and the free Nα-amino group of the resin-bound peptide chain bachem.com. Efficient coupling is critical to minimize truncated sequences and achieve high purity of the final peptide bachem.com. Numerous coupling reagents have been developed, offering varying reactivity, efficiency, and propensity for side reactions, such as racemization bachem.comtandfonline.comsigmaaldrich.com.
Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), which are often used in combination with additives like HOBt or HOAt to suppress racemization bachem.comsigmaaldrich.compeptide.com. More reactive reagents include phosphonium (B103445) and aminium (uronium) salts, such as BOP, PyBOP, PyBrOP, HBTU, HATU, HCTU, and COMU bachem.comtandfonline.comsigmaaldrich.compeptide.com. These reagents activate the carboxyl group, facilitating its reaction with the amino group bachem.com.
In the solid-phase synthesis of Oscillamide Y and analogues, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) was used for coupling to the N-methyl amino acid acs.orgfigshare.com. HATU is a widely used aminium-type coupling reagent known for its efficiency, particularly in couplings involving hindered amino acids sigmaaldrich.com. Cyclization in the synthesis of Oscillamide Y was smoothly accomplished using PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) acs.orgfigshare.com. PyBroP is a phosphonium-type coupling reagent often employed for cyclization reactions bachem.comsigmaaldrich.com.
Solution-Phase Synthetic Routes
While SPPS is the predominant method for peptide synthesis, solution-phase synthesis remains a valuable approach, particularly for shorter peptides, the synthesis of fragments for convergent strategies, or when SPPS is not suitable due to the specific structure or scale of synthesis libretexts.orgnih.govnih.gov. In solution-phase synthesis, intermediates are purified at each step, which can be advantageous for monitoring the reaction and isolating pure products, although it is generally more labor-intensive than SPPS libretexts.org.
Solution-phase synthesis also utilizes protecting groups for amino and carboxyl functionalities libretexts.orgnih.govnih.gov. Common Nα-amino protecting groups include Boc and Fmoc, which are removed under acidic and basic conditions, respectively libretexts.orgnih.govnih.gov. Carboxyl groups are often protected as methyl or benzyl (B1604629) esters, which can be removed by hydrolysis or hydrogenolysis libretexts.orgnih.gov.
Peptide bond formation in solution phase employs similar coupling reagents to those used in SPPS, such as carbodiimides (DCC, EDC) libretexts.orgnih.gov. Solution-phase strategies have been reported for the synthesis of various peptides and peptide fragments nih.govnih.govrsc.org. For instance, a practical N-to-C peptide synthesis method in liquid phase with minimal epimerization has been developed nih.gov. Another solution-phase strategy utilizes an N-acyl 4-nitrobenzenesulfonamide (B188996) group for protecting and activating the carboxyl function, allowing for both C-to-N and N-to-C synthesis rsc.org.
While specific details on the total solution-phase synthesis of this compound were not found in the provided snippets, the general principles and reagents used in solution-phase peptide synthesis are applicable to the construction of peptide sequences relevant to oscillamides and their analogues.
Hybrid Solid-Phase/Solution-Phase Techniques
Hybrid approaches combine the advantages of both solid-phase and solution-phase synthesis. This can involve synthesizing peptide fragments on a solid support and then coupling these fragments in solution, or performing some steps on solid phase and others in solution researchgate.net. This strategy can be particularly useful for the synthesis of complex peptides, including cyclic and branched structures, where challenges may arise in performing all steps solely on solid phase researchgate.net.
For example, a combined solid-phase/solution-phase synthetic strategy was utilized in the synthesis of anabaenopeptins, a class of cyclic peptides structurally related to oscillamides researchgate.net. This approach involved on-resin stepwise pentapeptide assembly followed by Nα-ureido amino acid attachment and cyclization researchgate.net. Such hybrid techniques can offer flexibility and efficiency in the synthesis of complex natural products like this compound, allowing for optimization of specific reaction steps in either solid phase or solution.
Macrocyclization Strategies
Macrocyclization is a critical step in the synthesis of cyclic peptides, involving the formation of a large ring structure. Several strategies exist for achieving this, with the choice of method influencing reaction efficiency, yield, and the potential for side reactions such as dimerization or epimerization. altabioscience.comnih.gov
Head-to-side chain macrocyclization is a strategy where the cyclization occurs between one of the peptide termini (either the N-terminus or the C-terminus, often referred to as the "head" or "tail") and a reactive functional group located on the side chain of an amino acid residue within the peptide chain. altabioscience.com In the context of anabaenopeptins, including analogs of oscillamide, this strategy has been successfully employed. For instance, a self-cleaving head-to-side chain cyclization utilizing the ε-amino group of a lysine residue has been reported in the synthesis of anabaenopeptin analogs. nih.govwayne.edunih.gov This approach involves assembling a linear peptide precursor on a solid support, followed by activation and cyclization where the terminal end reacts with the lysine side chain, often concomitant with cleavage from the resin. nih.govnih.gov Optimization of reaction conditions, such as pH, is crucial to favor the desired intramolecular cyclization over potential intermolecular reactions or hydrolysis. nih.govnih.gov
The N-acyl urea activation strategy is a method used to facilitate amide bond formation, particularly in macrocyclization reactions. nih.govwikipedia.orgresearchgate.net This strategy often involves the use of carbodiimide (B86325) coupling reagents, which react with a carboxylic acid to form an O-acylisourea intermediate. wikipedia.org This activated intermediate can then react with an amine to form an amide bond. wikipedia.org However, the O-acylisourea can also rearrange to form a stable N-acyl urea, which is generally less reactive towards amine nucleophiles but can still be utilized for amide bond formation under specific conditions. wikipedia.orgsci-hub.sethieme-connect.de
In the synthesis of anabaenopeptins and oscillamide Y analogs, an N-acyl urea activation strategy has been employed to enable head-to-side chain macrocyclization. nih.govwayne.edunih.gov This method can involve the use of a self-cleaving linker, such as a MeDbz linker, on a solid support. nih.govnih.gov The N-acyl urea functionality is incorporated, and activation promotes cyclization between the activated carboxyl group and a side-chain amine (like the ε-amino group of lysine), leading to macrocycle formation and simultaneous cleavage from the resin. nih.govnih.govresearchgate.net This strategy can be advantageous for solid-phase peptide synthesis, potentially reducing steric constraints as the cyclization and cleavage occur together. nih.gov
Head-to-Side Chain Macrocyclization
Diastereoselective and Enantioselective Synthesis
Diastereoselective and enantioselective synthesis are crucial for producing complex natural products like this compound with the correct three-dimensional structure and biological activity. This compound contains multiple chiral centers due to the presence of various amino acids, including a D-lysine residue. acs.orgoup.com
Achieving high diastereoselectivity and enantioselectivity in peptide synthesis, especially during macrocyclization, can be challenging. Factors such as the choice of coupling reagents, reaction conditions (solvent, temperature, concentration), and the presence of specific catalysts or chiral auxiliaries can influence the stereochemical outcome. altabioscience.comscienceopen.commdpi.comnih.govrsc.orgbeilstein-journals.orgrsc.orgkyoto-u.ac.jplibretexts.org
While specific details on the diastereoselective and enantioselective synthesis of this compound itself were not extensively detailed in the search results, general principles from peptide synthesis apply. Strategies to control stereochemistry include the use of protected amino acids with defined configurations during solid-phase peptide synthesis and careful selection of cyclization conditions to minimize epimerization, particularly at activated C-terminal residues or those prone to racemization like cysteine. researchgate.netnih.gov The incorporation of D-amino acids, such as the D-lysine in this compound, requires their specific inclusion as building blocks during the synthesis process. acs.orgoup.com
Challenges in Complex Peptidic Natural Product Synthesis
The synthesis of complex peptidic natural products like this compound is fraught with challenges beyond macrocyclization and stereocontrol. These include:
Complexity of Structure: this compound has a large and intricate structure with multiple amide and a urea bond, as well as several chiral centers and modified amino acid residues (N-methylated and homotyrosine). acs.orgunit.nonih.govoup.com Synthesizing such a structure requires a carefully orchestrated sequence of coupling, deprotection, and cyclization steps.
Incorporation of Non-Proteinogenic and Modified Amino Acids: The presence of D-amino acids, N-methylated amino acids, and modified residues like homotyrosine necessitates the availability and efficient coupling of these less common building blocks. acs.orgoup.comoup.com Modified coupling conditions may be required for N-methylated amino acids. nih.govnih.gov
Macrocyclization Efficiency: Achieving efficient macrocyclization in good yield remains a significant hurdle. altabioscience.com Undesired side reactions such as dimerization, oligomerization, and epimerization can compete with the desired intramolecular cyclization, particularly at higher peptide concentrations. altabioscience.com
Solubility Issues: As peptides grow in length and complexity, solubility can become a challenge, especially with protected intermediates in organic solvents used for solid-phase synthesis. nih.govconceptlifesciences.com
Epimerization: The risk of epimerization at chiral centers, particularly at the C-terminus during activation for coupling or cyclization, is a persistent problem in peptide synthesis. researchgate.netnih.gov Cysteine residues are particularly prone to epimerization. researchgate.netnih.gov
Purification: Isolating and purifying the final cyclic peptide from truncated sequences, side products, and reagents can be challenging, often requiring sophisticated chromatographic techniques like RP-HPLC. nih.govwayne.eduacs.org
Scale-Up: Transitioning from laboratory-scale synthesis to larger scales for potential research or development purposes can introduce new challenges related to reaction control, heat dissipation, and reagent handling. researchgate.net
Overcoming these challenges often requires the development of novel synthetic methodologies, optimization of reaction conditions, and the use of specialized reagents and protecting group strategies.
Molecular and Cellular Mechanisms of Action
Eukaryotic Protein Phosphatase Inhibition
Oscillamide C has been identified as an inhibitor of eukaryotic serine/threonine protein phosphatases. nih.govacs.org These enzymes play crucial roles in regulating intracellular events by controlling the phosphorylation levels of proteins. acs.org Specific inhibition of these phosphatases can be a valuable tool for understanding their diverse functions in cellular processes. acs.org
Specificity Towards Protein Phosphatase 1 (PP1)
This compound demonstrates inhibitory activity against Protein Phosphatase 1 (PP1). nih.govacs.orgnih.govasm.org Studies have reported an IC₅₀ value for this compound against PP1. For instance, one study indicated an IC₅₀ of 0.90 µM for this compound against PP1. acs.org The inhibitory activity against PP1 is thought to be related to specific residues within the peptide structure, such as the Arg residue. nih.govacs.orgnih.gov
Specificity Towards Protein Phosphatase 2A (PP2A)
In addition to PP1, this compound also inhibits Protein Phosphatase 2A (PP2A). nih.govacs.orgasm.org Similar to its effect on PP1, the inhibition of PP2A by this compound has been quantified, with reported IC₅₀ values. One study found an IC₅₀ of 1.33 µM for this compound against PP2A. acs.org The presence of residues like Arg and N-Me-Hty in the peptide structure may contribute to this inhibitory activity. nih.govacs.org
The inhibitory activities of this compound against PP1 and PP2A are summarized in the table below:
| Enzyme | IC₅₀ (µM) |
| PP1 | 0.90 |
| PP2A | 1.33 |
Protease Inhibition Spectrum
Beyond its effects on protein phosphatases, this compound is also recognized for its ability to inhibit various proteases. mdpi.com Cyanobacterial peptides, including anabaenopeptins which are structurally related to oscillamides, are known to inhibit a range of proteolytic enzymes. mdpi.comnih.gov
Inhibition of Serine Proteases (e.g., Chymotrypsin (B1334515), Trypsin, Thrombin)
While some cyanobacterial peptides show potent inhibitory activity against serine proteases like trypsin and chymotrypsin, the activity of this compound specifically against these enzymes appears to vary or be less pronounced compared to its phosphatase inhibition. Some studies on related anabaenopeptins indicate activity against chymotrypsin and trypsin mdpi.comresearchgate.net, but specific, strong inhibition of trypsin, chymotrypsin, or thrombin by this compound is not consistently highlighted in the provided search results. For example, one study on anabaenopeptins, which include oscillamides, reported no inhibition against chymotrypsin, trypsin, and thrombin for some variants, although they did inhibit carboxypeptidase A and PP1. nih.gov The structural features, particularly the residue at a specific position in the peptide ring, are crucial for determining the specificity and potency of inhibition against serine proteases. mdpi.com
Carboxypeptidase A Inhibition
This compound, or closely related anabaenopeptins, have been shown to inhibit carboxypeptidase A (CPA). mdpi.comnih.govresearchgate.net Carboxypeptidase A is a metalloexopeptidase that cleaves the C-terminal amino acid from proteins and peptides. virginia.edu The inhibition of CPA by these cyanobacterial peptides suggests a potential interference with protein processing or degradation pathways. mdpi.com
Modulation of Intracellular Signaling Pathways (Mechanistic Focus)
The inhibition of protein phosphatases PP1 and PP2A by this compound directly impacts intracellular signaling pathways. Protein phosphorylation and dephosphorylation, regulated by kinases and phosphatases respectively, are fundamental mechanisms controlling a multitude of cellular processes, including signal transduction. acs.orgnih.govwiley-vch.de By inhibiting PP1 and PP2A, this compound can lead to an increase in the phosphorylation levels of target proteins that are substrates for these phosphatases. This altered phosphorylation state can, in turn, modulate the activity of downstream signaling molecules and ultimately affect cellular responses. acs.orgnih.govwiley-vch.de While the search results confirm the phosphatase inhibitory activity, detailed mechanisms by which this compound specifically modulates broader intracellular signaling cascades beyond the direct impact on phosphatase substrates are not extensively described in the provided snippets. However, given the critical roles of PP1 and PP2A in various pathways, including those involved in metabolism, cell growth, and division acs.orgmdpi.com, their inhibition by this compound would inherently lead to widespread changes in intracellular signaling.
Investigation of Molecular Targets and Binding Interactions
Studies have indicated that anabaenopeptins, including Oscillamide B and C (also known as Anabaenopeptin F), can inhibit the activity of protein phosphatases (PP). unit.no This inhibitory activity is thought to be related to the presence of a positively charged arginine residue at position 1 and a hydrophobic residue at position 5 in their structure. unit.no While this compound shares common features with anabaenopeptin-peptides, the specific array of amino acids at position 6 can vary, a feature not typically observed in anabaenopeptins from terrestrial strains. researchgate.net
Beyond protein phosphatases, these molecules may also exhibit activity towards proteolytic enzymes. unit.no In silico analyses, such as molecular docking studies, have been employed to predict the potential binding interactions of various microalgal compounds, including oscillamides, with target proteins like tyrosyl-tRNA synthetase and DNA Gyrase. These studies assess binding energies and the formation of hydrogen bonds and hydrophobic interactions at the protein binding sites to understand the potential inhibitory mechanisms. For instance, in one study, while some oscillamides showed hydrogen bond formation with target proteins, Oscillamide Y (an analogue) did not show hydrogen bonding with DNA Gyrase in the specific in silico analysis performed.
Molecular docking has also been used to explore the potential of natural products, including this compound, to bind with proteins involved in viral infections, such as the SARS-CoV-2 spike protein, to identify potential antiviral agents. nii.ac.jp These computational approaches provide insights into the potential three-dimensional configuration of protein-ligand interactions and can help predict binding affinities. nii.ac.jp
Cellular Uptake Mechanisms of Related Peptides (Conceptual Framework for Research)
Understanding how peptides cross cellular membranes is fundamental to their potential therapeutic application. While specific detailed studies on the cellular uptake mechanisms of this compound are limited in the provided context, research on related peptides, particularly cell-penetrating peptides (CPPs), offers a conceptual framework for investigating how this compound might interact with and enter cells. CPPs are short peptides capable of translocating across the plasma membrane and can deliver various molecules into cells. researchgate.netbitesizebio.com The exact mechanisms are not fully understood and can vary depending on the peptide's properties and concentration. bitesizebio.com Generally, two major mechanisms are considered for peptide internalization: endocytosis and direct membrane translocation. researchgate.net
Endocytotic Pathways
Endocytosis is an energy-dependent process involving the formation of vesicles that internalize extracellular material. researchgate.netnih.gov This is considered a common uptake mechanism for CPPs, particularly at low concentrations. nih.gov Several endocytic pathways have been identified, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.govmdpi.com These pathways differ in their mechanism of vesicle formation and size. mdpi.com
Studies on various CPPs, such as Tat and polyarginines, have demonstrated uptake via macropinocytosis, a process involving membrane ruffling. mdpi.com Other CPPs or CPP-cargo conjugates have been shown to utilize caveolae-mediated or clathrin-mediated endocytosis, highlighting that the physicochemical properties of the internalized molecule can influence the specific endocytic route. mdpi.com Assessing the involvement of endocytosis in peptide uptake can be done by treating cells at low temperatures (e.g., 4°C), which inhibits energy-dependent processes, or by using specific endocytosis inhibitors. researchgate.netnih.gov
Direct Membrane Translocation
Direct membrane translocation, also referred to as direct penetration, is an energy-independent process where peptides cross the plasma membrane without the formation of vesicles. researchgate.netmdpi.com This mechanism has been observed for some CPPs, particularly at higher concentrations. mdpi.com Evidence for direct translocation includes observing peptide internalization at low temperatures where endocytosis is inhibited. researchgate.netmdpi.com
Different models have been proposed to explain how peptides directly translocate across the membrane, including the carpet model, the barrel-stave model, the inverted micelle model, the electroporation-like model, and the counterion model. mdpi.com These models generally involve interactions between the peptide and the lipid bilayer, potentially leading to temporary membrane destabilization or pore formation. researchgate.netplos.org For instance, some studies suggest that direct translocation can occur via pore formation, carpet-like perturbations, or inverted micelles formed within the lipid bilayer. nih.gov
Role of Membrane Components in Cellular Interaction
The interaction of peptides with cellular membranes is significantly influenced by the membrane's composition and properties. goettingen-research-online.de Cellular membranes are complex structures containing phospholipid bilayers, proteins, and other molecules like glycoproteins and glycolipids. academie-sciences.fr The net negative charge of the cell surface, primarily due to components like glycosaminoglycans (e.g., heparan sulfate) and gangliosides (containing sialic acid), plays a crucial role in the initial interaction with positively charged peptides. mdpi.commdpi.com
Positively charged CPPs, for example, are known to bind to negatively charged glycosaminoglycans on the cell surface. mdpi.commdpi.com These electrostatic interactions can be a driving force for cellular uptake, potentially triggering endocytic pathways or facilitating direct translocation. mdpi.commdpi.com The presence of specific amino acids, such as arginine and tryptophan, in peptide sequences can significantly impact their interaction with membrane components. academie-sciences.frmdpi.com Arginine's guanidinium (B1211019) group can form bidentate hydrogen bonds with negatively charged groups on the cell surface, while tryptophan can establish π–ion pair interactions with anionic glycosaminoglycans, increasing the enthalpy of interaction. academie-sciences.frmdpi.com The lipid composition, charge density, compaction, and fluidity of the membrane also influence the affinity and interaction of peptides with the membrane. Understanding these interactions at the molecular level is key to elucidating the cellular entry mechanisms of peptides like this compound. rsc.org
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition and exact mass of a compound. For Oscillamide C, HRMS, specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), has been employed in its structural elucidation. nbrp.jpscispace.com HRMS provides a highly accurate mass-to-charge ratio (m/z) for the intact molecule or its ions, which is essential for confirming the molecular formula. For instance, the molecular formula of this compound is reported as C₄₉H₆₈N₁₀O₁₀, with a computed molecular weight of 957.1 g/mol and a monoisotopic mass of 956.51198840 Da. nih.gov HRMS data supports the proposed molecular formula by providing an experimentally determined mass that matches the theoretical mass within a very small error margin. This high mass accuracy is vital for differentiating between compounds with similar nominal masses but different elemental compositions. HRMS is a useful technology for the untargeted analysis of cyanobacterial metabolites, including cyanopeptides like oscillamides. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), also known as MS², is a technique where selected ions (precursor ions) are fragmented into smaller ions (product ions), which are then mass-analyzed. wikipedia.orgnationalmaglab.org This process provides valuable information about the structure and connectivity of the molecule by revealing characteristic fragmentation patterns. For this compound and related anabaenopeptins, MS/MS analysis has been used for structure elucidation by analyzing the fragmentation spectra. researchgate.netmdpi.com The fragmentation patterns observed in MS/MS spectra can be correlated to specific bonds within the molecule, allowing researchers to piece together the sequence of amino acids and other structural features. wikipedia.org For example, analysis of 1D and 2D NMR, HRMS, and MS/MS spectra of new compounds, including derivatives of oscillamide Y, revealed their structures. mdpi.com The presence of strong fragment ions in the MS/MS spectrum, resulting from the cleavage of specific bonds, supports the proposed structure. mdpi.com Tandem mass spectrometry can produce a peptide sequence tag that can be used to identify a peptide in a protein database. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. It is indispensable for the complete structural assignment of complex natural products like this compound. nbrp.jpscispace.com A combination of 1D and 2D NMR techniques is typically used for comprehensive analysis. mdpi.commdpi.com
One-Dimensional NMR (e.g., ¹H, ¹³C)
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule, as well as their local electronic environments. nbrp.jpmdpi.comemerypharma.comyoutube.com
¹H NMR Spectroscopy: ¹H NMR spectra show signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the multiplicity (splitting pattern) provides information about the number of neighboring protons. Integration of the peak areas is proportional to the number of protons giving rise to the signal. youtube.com For this compound, ¹H NMR spectra provide insights into the various proton environments, including those from amino acid residues, aromatic rings, and aliphatic chains. mdpi.com
¹³C NMR Spectroscopy: ¹³C NMR spectra show signals for each chemically distinct carbon atom. bhu.ac.in ¹³C NMR typically provides less sensitivity than ¹H NMR due to the lower natural abundance of the ¹³C isotope and its lower magnetogyric ratio. bhu.ac.in However, it offers direct information about the carbon skeleton. bhu.ac.in In proton-decoupled ¹³C NMR spectra, each unique carbon signal appears as a singlet, simplifying the spectrum. youtube.combhu.ac.in The chemical shifts in ¹³C NMR are sensitive to the hybridization state and the presence of electronegative atoms or functional groups bonded to the carbon. bhu.ac.in For this compound, ¹³C NMR data, often presented in tables, helps assign the carbon signals to specific carbons within the structure. mdpi.comresearchgate.net
Data from ¹H and ¹³C NMR experiments are crucial for determining the different types of protons and carbons present and their approximate positions within the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, TOCSY)
Two-dimensional (2D) NMR techniques provide connectivity information between atoms, which is essential for assembling the structural fragments identified by 1D NMR and MS data. mdpi.commdpi.com
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps establish proton networks and identify adjacent spin systems within the molecule. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). emerypharma.com This experiment is invaluable for assigning proton signals to their corresponding carbon signals. emerypharma.comcolumbia.edu HSQC is particularly useful in confirming proton assignments of nitrogen or oxygen-bound protons, which show no signal by HSQC. emerypharma.com
Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a coupled spin system, even if they are not directly coupled. researchgate.net This is useful for identifying complete sets of coupled protons within individual amino acid residues or other connected structural units. columbia.eduresearchgate.net HSQC-TOCSY is a variation that combines the information from HSQC and TOCSY, resolving TOCSY cross-peaks into the ¹³C dimension, which helps deal with overlapping signals in the ¹H spectrum and allows for easier assignment. columbia.edunih.gov
Analysis of 2D NMR data, including COSY, TOCSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation, which shows correlations over longer ranges), is critical for establishing the connectivity of atoms and confirming the proposed structure of this compound. mdpi.comresearchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are essential for the isolation and purification of natural products from complex mixtures, as well as for their analysis. researchgate.netrsc.org These techniques separate components based on their differential interactions with a stationary phase and a mobile phase. researchgate.netrsc.org
High Performance Liquid Chromatography (HPLC) for Purification and Analysis
High Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique for both the analysis and purification of various compounds, including peptides and proteins. openaccessjournals.comexplorationpub.com HPLC operates under high pressure to achieve efficient separation with high resolution, selectivity, and reproducibility. openaccessjournals.comexplorationpub.com It is used to separate components in a mixture based on their chemical properties and interactions with the stationary phase. openaccessjournals.com
For this compound, HPLC has been employed in the analysis and purification of samples. asm.org Reversed-phase HPLC (RP-HPLC) is a common mode used for peptide purification and analysis. explorationpub.com HPLC can be coupled with mass spectrometry (LC-MS) for online separation and detection, providing both chromatographic retention information and mass spectral data for identification and quantification. openaccessjournals.comnih.gov HPLC is an essential tool for qualitative and quantitative analysis, allowing for the identification and quantification of compounds in complex mixtures. openaccessjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely employed in the analysis of complex mixtures, including natural products like this compound. It combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. LC-MS, including variants such as LC-High-Resolution Mass Spectrometry (LC-HRMS) and LC-Tandem Mass Spectrometry (LC-MS/MS), has been extensively used for the analysis and identification of cyanopeptides, including anabaenopeptins and oscillamides jcu.czunit.nonih.govresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov.
LC-MS techniques enable both targeted screening of known cyanotoxins and untargeted analysis for the discovery of new cyanobacterial metabolites researchgate.net. This compound has been explicitly identified in environmental samples using LC-HRMS mdpi.commdpi.com. This technique allows for the determination of the molecular weight of this compound and provides insight into its elemental composition through accurate mass measurements. Furthermore, LC-MS/MS can generate fragmentation patterns that are invaluable for sequencing the amino acid residues within the cyclic peptide structure and confirming the planar structure mdpi.com.
Detailed LC conditions have been reported for the analysis of cyanopeptides, which are applicable to compounds like this compound. For instance, analyses have been performed using reversed-phase C18 columns with mobile phases typically composed of water and acetonitrile, both acidified with a small percentage of formic acid mdpi.com. A linear gradient elution program is commonly employed to achieve separation of various cyanopeptides based on their polarity mdpi.com.
An example of typical LC-MS parameters used for the analysis of cyanopeptides, including oscillamide Y (a related compound), is presented below:
| Parameter | Value |
| Column Type | C18 reversed-phase |
| Mobile Phase A | Milli Q water with 0.1% (v/v) formic acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) formic acid |
| Flow Rate | 200 µL/min |
| Gradient Elution | 10–30% B (10 min), 30–35% B (20 min), 35–55% B (15 min), 55% B (5 min), 55–90% B (2 min), 90% B (3 min), return to 10% B (10 min) mdpi.com |
| Total Run Time | 65 min mdpi.com |
| Ionization Mode | ESI positive ionization mode mdpi.com |
High-resolution mass spectrometry, such as that provided by Q-Orbitrap systems coupled to UHPLC, allows for sensitive and high-throughput analysis with minimal sample treatment for the identification of cyanopeptides mdpi.com. The molecular formula of related compounds, such as hydanto-oscillamide Y, has been established using HR ESI MS mdpi.com.
Chiral Analysis for Absolute Configuration Determination
Determining the absolute configuration of the amino acid residues within this compound is crucial for a complete structural characterization. Chiral analysis techniques, particularly Marfey's analysis and chiral-phase HPLC, are indispensable for this purpose mdpi.commdpi.comresearchgate.netmdpi.com.
Marfey's Analysis
Marfey's analysis is a well-established method for determining the absolute configuration of amino acids in peptides and proteins nih.gov. The method involves hydrolyzing the peptide into its constituent amino acids, followed by derivatization with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent mdpi.comnih.gov. This reaction forms diastereomers, which are then separated and analyzed by HPLC, typically using UV detection due to the dinitrophenyl group's chromophore nih.govresearchgate.net. Comparing the retention times of the derivatives from the hydrolyzed sample with those of derivatized authentic amino acid standards of known configuration allows for the assignment of the absolute configuration (L or D) of each amino acid in the original peptide mdpi.comnih.gov.
Marfey's analysis has been successfully applied to determine the absolute configurations of amino acid residues in anabaenopeptins and other cyanopeptides isolated alongside this compound mdpi.comresearchgate.netmdpi.com. Studies have utilized Marfey's method to establish the L-configuration for various amino acids and the D-configuration for others, such as phenylalanine and alanine (B10760859) in some related peptides researchgate.net. Specific examples include the determination of L configurations for valine, NMe-tyrosine, leucine, glutamic acid, threonine, and tyrosine residues in a related compound mdpi.com. Advanced Marfey's methods have also been employed for specific residues like Choi mdpi.com.
A general workflow for Marfey's analysis involves:
Acid hydrolysis of the peptide.
Derivatization of the hydrolysate with Marfey's reagent.
HPLC analysis of the resulting diastereomers, often with UV detection.
Comparison of retention times with derivatized standards.
Chiral-Phase HPLC
Chiral-Phase HPLC is another powerful technique for separating enantiomers and determining their absolute configuration researchgate.netphenomenex.comhplc.eumdpi.comregistech.com. This method utilizes a chiral stationary phase (CSP) in the HPLC column, which interacts differently with the enantiomers, leading to their separation researchgate.netphenomenex.com.
Chiral HPLC has been used in the characterization of cyanopeptides to establish the configuration of specific residues that may be challenging to determine solely by Marfey's analysis mdpi.commdpi.com. For example, chiral HPLC was utilized to establish the configuration of the Hpla residue in aeruginosin KB676, a compound isolated from the same source as this compound mdpi.com. It was also used to determine the absolute configuration of C-2 of Hpla in another study mdpi.com.
Various types of chiral stationary phases are available, including polysaccharide-based phases, which are widely used for separating a broad range of chiral compounds phenomenex.comregistech.com. Both normal phase and reversed-phase solvent systems can be employed with chiral HPLC, depending on the nature of the compound and the CSP phenomenex.commdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.commt.comuu.nl. This technique is valuable for detecting the presence of chromophores within a molecule and can be used for quantitative analysis.
UV-Vis spectroscopy was employed in the structural elucidation of oscillamide B and C researchgate.net. Molecules containing π bonds or non-bonding electrons, such as carbonyl groups, can absorb UV or visible light, promoting electrons to higher energy states masterorganicchemistry.com. Carbonyl groups typically show an absorbance maximum in the region of 270-300 nm, corresponding to an n→π* transition masterorganicchemistry.com. Observing such an absorbance can provide a clue during the structure determination of compounds containing carbonyl moieties, which are present in peptide bonds.
UV-Vis spectroscopy can provide information about the presence of aromatic amino acids (like tyrosine or phenylalanine) or other chromophoric functionalities within the structure of this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule mdpi.comwikipedia.orgleibniz-fli.deresearchgate.net. By measuring the absorption of infrared radiation at different wavelengths, an FT-IR spectrum is generated, displaying characteristic peaks corresponding to the vibrational modes of specific chemical bonds.
FT-IR spectroscopy is a standard method for the characterization of organic compounds, including peptides. While specific details of the FT-IR spectrum of this compound were not found in the search results, the technique is generally applicable to cyclic peptides. FT-IR can confirm the presence of characteristic functional groups found in peptides, such as amide I (primarily C=O stretching) and amide II (primarily N-H bending and C-N stretching) bands spectroscopyonline.com. The positions and intensities of these bands can provide information about the peptide backbone and potential hydrogen bonding interactions. FT-IR has been used in the structural confirmation of synthesized compounds containing amide and carbonyl groups nih.gov. FT-IR spectroscopy can also be used to study the secondary structure of biological macromolecules like proteins and peptides leibniz-fli.de.
The analysis of the FT-IR spectrum of this compound would involve identifying key absorption bands corresponding to its amide linkages, carbonyl groups, and any other functional groups present in its unique structure.
Development of Targeted and Untargeted Analytical Methods for Research
This compound is a cyclic peptide compound that has been identified as a protein phosphatase inhibitor, isolated from cyanobacteria species such as Planktothrix agardhii and P. rubescens. nih.gov Research into this compound necessitates the application of advanced analytical and spectroscopic techniques for its identification, structural elucidation, and detection in complex biological and environmental matrices.
The structural determination of this compound has relied on a combination of spectroscopic methods. Analysis using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provides precise molecular mass information, which is crucial for determining the elemental composition of the compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, is fundamental in elucidating the detailed structure of this compound by providing information about the connectivity and spatial arrangement of atoms within the molecule. nih.gov Chemical degradation studies have also contributed to understanding its structural components. nih.gov
Mass spectrometry-based techniques, particularly when coupled with chromatographic separation, play a significant role in the research of this compound and other cyanopeptides. Matrix-Assisted Laser Desorption/Ionization-Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) has been employed for the characterization of oligopeptides, offering insights into their molecular masses and amino acid constituents. waikato.ac.nzresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating complex mixtures and determining the molecular masses of the components. waikato.ac.nz The use of tandem MS (MS/MS) in conjunction with LC-MS allows for fragmentation analysis, which provides valuable structural clues and helps confirm the identity of known compounds like this compound. waikato.ac.nz High-resolution mass spectrometry (HRMS), often coupled with LC, is particularly useful for the reliable identification of cyanopeptides in various samples. mdpi.com
The study of cyanopeptides, including this compound, frequently involves both targeted and untargeted analytical approaches using LC-MS. researchgate.netresearchgate.netmetabolon.comcreative-proteomics.complos.orgmdpi.com Targeted methods focus on the detection and quantification of specific, known metabolites for which reference standards may be available. metabolon.commdpi.com This approach is valuable for monitoring the presence and concentration of this compound in samples once its characteristics are established.
Untargeted metabolomics, on the other hand, aims to provide a comprehensive profile of as many metabolites as possible within a sample, including unknown compounds. metabolon.comcreative-proteomics.commdpi.comevotec.com This approach is particularly useful in the initial stages of research or when exploring the metabolic diversity of cyanobacteria strains that may produce this compound alongside other related or novel compounds. Untargeted LC-HRMS workflows, combined with data-dependent acquisition and comprehensive databases of cyanobacterial metabolites, have proven effective for annotating known cyanopeptides and discovering new ones. researchgate.net While untargeted methods offer broad coverage, targeted methods generally provide higher precision and accuracy for the quantification of specific analytes. metabolon.complos.org
Research findings have reported the detection of this compound using LC-HRMS, sometimes at unusually high intracellular concentrations in cyanobacterial blooms. mdpi.com The reliable identification in such studies is achieved through HRMS. mdpi.com
The analytical characterization of this compound involves integrating data from various spectroscopic techniques to confirm its structure and purity. The development and application of both targeted and untargeted LC-MS methods are essential for its detection, relative quantification, and research within complex biological and environmental samples, contributing to a broader understanding of cyanopeptide production and occurrence.
Data Table: Spectroscopic and Analytical Data Points for this compound
| Technique | Information Provided | Finding/Application for this compound | Source |
| HRFABMS | Precise molecular mass, elemental composition | Used in structure elucidation | nih.gov |
| 1D and 2D NMR | Detailed structural connectivity and arrangement | Used in structure elucidation | nih.gov |
| Chemical Degradation | Information on structural components | Used in structure elucidation | nih.gov |
| MALDI-TOF MS | Molecular mass, amino acid composition (for peptides) | Characterization of oligopeptides including this compound | waikato.ac.nzresearchgate.net |
| LC-MS | Separation of mixtures, molecular mass of components | Separation and mass determination in complex samples | waikato.ac.nz |
| Tandem MS (MS/MS) | Fragmentation patterns, structural clues, confirmation | Enables structural insights and confirmation of identity | waikato.ac.nz |
| LC-HRMS | High-resolution mass data, reliable identification | Used for reliable identification and detection in samples | mdpi.com |
Structure Activity Relationship Sar Studies and Rational Design
Systematic Modification of Oscillamide C Scaffold
The this compound scaffold, characteristic of the anabaenopeptin family, consists of a cyclic core of five amino acid residues and an exocyclic amino acid linked by a urea (B33335) bond. nih.gov A conserved feature within the cyclic portion is the presence of a D-Lysine residue at position 2, which plays a critical role in macrocycle formation through its ε-amino group. nih.gov The other positions within the cyclic ring (positions 3, 4, 5, and 6) and the exocyclic position (position 1) exhibit variability in their amino acid composition among different anabaenopeptin congeners. nih.gov
Impact of Specific Amino Acid Residues on Biological Activity
The identity and properties of individual amino acid residues within the this compound structure are key determinants of its biological activity. While the D-Lys at position 2 provides a conserved structural anchor for cyclization, the variable residues at other positions dictate the compound's specific interactions with biological targets. nih.gov
Studies on related cyanopeptides have demonstrated that amino acid substitutions can significantly alter the potency and specificity of protease inhibition. researchgate.net For anabaenopeptins, the exocyclic amino acid at position 1 is particularly influential. nih.gov For instance, the presence of Arginine at this position has been correlated with inhibitory activity against protein phosphatase 1 (PP1). mdpi.com
Computational docking studies, which analyze the binding interactions between a molecule and its target protein, have provided insights into the importance of specific residues. For anabaenopeptin-like inhibitors of carboxypeptidase A, the stereochemistry and aliphatic character of the D-Lys residue, alongside residues near the urea bond, were found to be important for effective binding to the enzyme's active site. researchgate.net
Role of Specific Exocyclic and Cyclic Moieties
Both the exocyclic and cyclic portions of this compound contribute to its biological function. The exocyclic amino acid at position 1, connected via the characteristic anabaenopeptin urea linkage, is a critical site for structural variation and impact on activity. nih.gov As noted, the nature of this residue, such as the presence of Arginine, can be directly linked to specific inhibitory effects like PP1 inhibition. mdpi.com
Conformational Analysis and Bioactive Conformations
Understanding the three-dimensional shape, or conformation, of this compound is crucial for deciphering how it interacts with its biological targets. The bioactive conformation is the specific spatial arrangement that allows a molecule to bind effectively to a protein or other biological macromolecule. nih.govirbbarcelona.org For flexible molecules like peptides, a range of conformations is possible, and identifying the energetically favorable and biologically relevant ones requires detailed analysis. nih.gov
Computational techniques, including molecular dynamics simulations and quantum mechanical calculations, are valuable tools for exploring the conformational space of molecules and predicting their preferred 3D structures. irbbarcelona.orgub.edu These methods help researchers visualize how different parts of this compound might orient themselves and fit into the binding pockets of target enzymes. While specific published conformational analysis studies solely focused on this compound were not prominently found in the search results, the general methodologies applied to peptides and small molecules are applicable. nih.govirbbarcelona.orgethz.ch Factors such as the rotation around specific bonds can lead to different conformers, influencing the molecule's ability to bind to its target. ethz.ch
Design and Synthesis of this compound Analogues
The insights gained from SAR studies directly inform the design and synthesis of this compound analogues. By understanding which parts of the molecule are critical for activity, researchers can rationally design new compounds with modifications aimed at improving potency, selectivity, or other pharmacological properties. nih.gov
Solid-phase peptide synthesis is a widely used and efficient methodology for the creation of peptides and their analogues. 5z.comacs.org This technique allows for the controlled assembly of amino acid sequences on a solid support, providing a versatile platform for generating libraries of related compounds. 5z.com The successful solid-phase synthesis of Oscillamide Y, a related oscillamide, using Fmoc and allyl protecting group strategies, demonstrates the feasibility of applying these methods to the synthesis of this compound analogues. acs.org
Analogue design often involves targeted amino acid substitutions, the incorporation of non-proteinogenic amino acids, or modifications to the peptide backbone or linkages. These modifications are strategically chosen based on SAR data to probe the impact of different functional groups, steric constraints, and electronic properties on biological activity. nih.gov
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools to complement experimental SAR studies and gain deeper insights into the molecular basis of this compound's activity. These approaches can help predict molecular properties, simulate interactions with biological targets, and build predictive models of activity. nih.govsubstack.comnih.gov
Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are commonly employed. nih.govnih.govphysics.gov.azsoton.ac.uk Molecular docking can predict the likely binding pose of this compound to its target enzymes and identify key amino acid residues involved in the interaction. Molecular dynamics simulations can provide information about the flexibility of both the ligand and the target, offering a more dynamic view of the binding process. nih.gov QSAR models aim to establish mathematical relationships between the structural features of a set of compounds and their measured biological activities, enabling the prediction of activity for new, untested analogues. nih.govresearchgate.net
Computational studies have been applied to analyze the interactions of cyanopeptides, including anabaenopeptin-like compounds, with enzyme active sites, helping to explain observed differences in activity based on structural variations. researchgate.net These computational approaches are invaluable for guiding the rational design process and prioritizing the synthesis of analogues with the highest probability of possessing desired biological properties.
Ecological Significance and Biological Role in Cyanobacterial Systems
Role as Chemical Defense Mechanism in Cyanobacteria
Cyanobacteria produce a wide array of secondary metabolites, many of which are thought to function as chemical defense mechanisms. mdpi.comencyclopedia.pubmdpi.com These compounds can deter or inhibit organisms that prey on or compete with cyanobacteria. Oscillamide C has been identified as a protein phosphatase inhibitor, specifically inhibiting serine/threonine protein phosphatases PP1 and PP2A. researchgate.netuibk.ac.at The inhibitory activity of this compound is linked to the presence of Arginine (Arg) and N-Me-Hty residues in its structure. researchgate.net While the direct role of this compound as a defense against specific grazers or competitors requires further detailed investigation, the inhibitory activity against key enzymes suggests a potential defensive function within the aquatic ecosystem. researchgate.netuibk.ac.at Cyanobacterial peptides, in general, are known to exhibit potent inhibitory properties against various enzymes, which can result in toxic effects on other organisms. nih.govencyclopedia.pub
Contribution to Cyanobacterial Secondary Metabolite Diversity
This compound is a notable example within the diverse array of secondary metabolites produced by cyanobacteria. nih.govmdpi.comencyclopedia.pubtandfonline.comnih.govuni.lu Cyanobacteria are renowned for their capacity to synthesize a wide range of structurally varied compounds, including peptides, polyketides, alkaloids, and terpenes. researchgate.netnih.govmdpi.comencyclopedia.puboup.com This extensive metabolic diversity is attributed to the presence of diverse biosynthetic gene clusters, particularly those involved in non-ribosomal peptide synthesis (NRPS) and polyketide synthesis (PKS). nih.govmdpi.comencyclopedia.puboup.com this compound, being a cyclic peptide synthesized via non-ribosomal pathways, exemplifies the structural complexity and variety achievable through these biosynthetic mechanisms. waikato.ac.nzoup.comnih.govoup.com The study of compounds like this compound contributes to the broader understanding of the genetic and enzymatic machinery underlying the rich secondary metabolome of cyanobacteria. nih.govmdpi.comoup.com
Future Research Directions and Methodological Advancements
Advanced Biosynthetic Pathway Engineering
Understanding and manipulating the biosynthetic pathways of natural products like Oscillamide C is a key area for future research. This compound, similar to other anabaenopeptins, is synthesized via non-ribosomal peptide synthetase (NRPS) pathways. uibk.ac.atasm.org These pathways involve multi-module enzyme complexes that assemble peptides using a thiotemplate mechanism. asm.orgoup.com
Advanced biosynthetic pathway engineering approaches can involve identifying and characterizing the specific genes and enzymes responsible for this compound production in its native cyanobacterial hosts. manchester.ac.uk This includes studying the NRPS gene clusters, such as the apn operon identified in Planktothrix agardhii, which is involved in anabaenopeptin synthesis. asm.org Future work could focus on:
Research in this area is advancing rapidly due to new molecular genetic approaches, sophisticated analysis of metabolic flux, and rapid genome sequencing. nih.gov
Chemo-Enzymatic Synthesis for Novel Analog Generation
Chemo-enzymatic synthesis, which combines the strengths of chemical synthesis with the specificity and efficiency of enzymatic reactions, offers a powerful route for generating this compound and novel analogs. beilstein-journals.orgqyaobio.com While the complete chemical synthesis of complex cyclic peptides can be challenging, integrating enzymatic steps can simplify the process and allow for the precise incorporation of specific or non-proteinogenic amino acids. qyaobio.comchemrxiv.org
Future research could explore:
This approach allows for flexible and specific peptide synthesis under mild conditions, overcoming some limitations of traditional solid-phase peptide synthesis. qyaobio.com
Mechanistic Studies at Higher Resolution (e.g., Cryo-EM of protein-compound complexes)
Understanding the precise molecular mechanisms by which this compound exerts its inhibitory effects on protein phosphatases PP1 and PP2A requires high-resolution structural information. uibk.ac.atuibk.ac.at Cryo-electron microscopy (Cryo-EM) has emerged as a transformative technique in structural biology, enabling the visualization of biomolecular structures at near-atomic resolution, including protein-ligand complexes. jakemp.comuni-wuerzburg.de
Applying Cryo-EM to study this compound could involve:
While the mode of action of this compound is still not fully understood, high-resolution structural studies, particularly using Cryo-EM, are crucial for a comprehensive understanding. uni-tuebingen.de Advances in sample preparation are also improving the application of Cryo-EM to diverse samples. frontiersin.org
Integration of Omics Data in Natural Product Research
The integration of various "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics, is increasingly important in natural product research. ijrpas.comnih.gov This holistic approach can provide a more comprehensive understanding of the biological systems that produce this compound and the effects it has on target organisms.
For this compound, integrating omics data could involve:
Q & A
Basic Research Questions
Q. How can researchers identify gaps in the current literature on Oscillamide C to formulate novel research questions?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science, prioritizing peer-reviewed journals. Focus on inconsistencies in reported bioactivity, structural elucidation methods, or synthesis pathways. Use Boolean search terms (e.g., "this compound AND biosynthesis," "this compound AND NMR characterization") to refine results. Critically assess primary sources for methodological limitations (e.g., small sample sizes, lack of negative controls) and note unresolved hypotheses . For reproducibility, document search strategies and inclusion/exclusion criteria using tools like PRISMA flowcharts .
Q. What are best practices for designing initial isolation and purification experiments for this compound?
- Methodological Answer : Begin with solvent extraction protocols optimized for cyanobacterial peptides (e.g., methanol/water mixtures). Employ column chromatography (e.g., reverse-phase C18) for purification, referencing published gradients . Validate purity using HPLC-UV/Vis (≥95% purity threshold) and cross-reference retention times with literature. Include negative controls (e.g., solvent blanks) to rule out contamination. For novel derivatives, supplement with HRMS and 2D NMR data .
Q. How can methodological reproducibility be ensured in this compound characterization studies?
- Methodological Answer : Adhere to the "Experimental" section guidelines from journals like Beilstein Journal of Organic Chemistry: document solvent grades, instrument parameters (e.g., NMR frequencies, MS ionization modes), and calibration standards. Provide raw spectral data in supplementary materials. For known compounds, cite original isolation procedures; for new analogs, include full spectroscopic assignments and purity metrics (e.g., HPLC traces, elemental analysis) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform a meta-analysis of bioactivity datasets, stratifying by assay type (e.g., antimicrobial vs. anticancer), cell lines, and dosage ranges. Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify significant variability. Investigate potential confounding factors, such as differences in compound stability (e.g., pH sensitivity) or impurities in isolated samples. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate mechanisms .
Q. What strategies integrate this compound’s structural and functional data with related cyanobacterial peptides?
- Methodological Answer : Construct a structure-activity relationship (SAR) model by aligning this compound’s cyclic depsipeptide backbone with analogs (e.g., Oscillamide B). Use molecular docking to predict target binding (e.g., proteasome inhibition) and validate with mutagenesis studies. Cross-reference genomic data from cyanobacterial strains to identify conserved biosynthetic gene clusters (e.g., NRPS/PKS systems) .
Q. How can advanced spectroscopic techniques resolve ambiguities in this compound’s stereochemical configuration?
- Methodological Answer : Combine ROESY/NOESY NMR experiments with Marfey’s analysis for amino acid chirality. For macrocyclic regions, employ J-based configuration analysis (JBCA) and compare DFT-calculated vs. experimental NMR chemical shifts. Validate using X-ray crystallography if single crystals are obtainable .
Data Analysis and Validation
Q. What statistical approaches validate the significance of this compound’s bioactivity in dose-response studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values. Report 95% confidence intervals and perform outlier detection (e.g., Grubbs’ test). For high-throughput screens, apply false discovery rate (FDR) corrections. Include positive controls (e.g., known inhibitors) and replicate experiments ≥3 times .
Table 1: Key Analytical Techniques for this compound Research
| Technique | Application | Critical Parameters | Validation Steps |
|---|---|---|---|
| HRMS | Molecular formula confirmation | Mass accuracy < 5 ppm; isotope pattern match | Compare with synthetic standards or literature |
| 2D NMR (HSQC, HMBC) | Stereochemical assignment | Signal-to-noise ratio > 20:1; mixing times | Cross-validate with COSY and ROESY |
| HPLC-UV/Vis | Purity assessment | Column type (C18), gradient elution | Spike with reference compound |
| Circular Dichroism | Secondary structure analysis | Buffer compatibility; temperature control | Compare with simulated spectra |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
